molecular formula C15H19F3N2O B12251356 N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B12251356
M. Wt: 300.32 g/mol
InChI Key: STLZNJRXCLCWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a trifluoromethyl group and a piperidine ring in its structure makes it a valuable compound in medicinal chemistry and other scientific research areas.

Properties

Molecular Formula

C15H19F3N2O

Molecular Weight

300.32 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C15H19F3N2O/c1-11-3-2-4-13(9-11)19-14(21)10-20-7-5-12(6-8-20)15(16,17)18/h2-4,9,12H,5-8,10H2,1H3,(H,19,21)

InChI Key

STLZNJRXCLCWBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the reaction of 3-methylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-(trifluoromethyl)piperidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamide
  • N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]propionamide

Uniqueness

N-(3-methylphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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